N-(2-aminoethyl)benzamide
Overview
Description
N-(2-aminoethyl)benzamide: is an organic compound with the molecular formula C9H12N2O. It is a benzamide derivative where the benzamide group is substituted with a 2-aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(2-aminoethyl)benzamide primarily targets the enzyme known as Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
The compound interacts with its target enzyme by catalyzing the oxidative deamination of biogenic and xenobiotic amines . This interaction results in changes in the metabolism of neuroactive and vasoactive amines, which can have significant effects on neurological and vascular function .
Biochemical Pathways
This could potentially affect various biochemical pathways involving these amines, leading to downstream effects on neurological and vascular function .
Pharmacokinetics
It is known that the compound interacts with its target enzyme in humans
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By influencing the metabolism of neuroactive and vasoactive amines, the compound can potentially affect neurological and vascular function . The specific effects can vary depending on factors such as the concentration of the compound and the presence of other substances that can interact with the same enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonia-Catalyzed Release Method: This method involves the use of ammonia to catalyze the release of N-glycans from natural materials.
Chemical Synthesis: The compound can be synthesized by reacting benzoyl chloride with ethylenediamine under controlled conditions.
Industrial Production Methods: Industrial production of N-(2-aminoethyl)benzamide involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminoethyl)benzamide can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the amino or benzamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides of this compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with substituted functional groups on the benzamide or aminoethyl group.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)benzamide is used as a labeling reagent in the study of glycans. It helps in the separation and analysis of complex glycans through techniques such as HPLC .
Biology: The compound is used in the study of protein-glycan interactions, which are crucial for understanding various biological processes such as cell adhesion, signal transduction, and immune recognition .
Medicine: It is being explored for its therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its role as a labeling reagent makes it valuable for quality control and analysis .
Comparison with Similar Compounds
2-amino-N-(2-aminoethyl)benzamide: This compound is similar in structure but has an additional amino group, which may alter its reactivity and applications.
N-benzoylethylenediamine: Another benzamide derivative with different functional groups, leading to varied chemical properties and uses.
Uniqueness: N-(2-aminoethyl)benzamide is unique due to its specific structure, which allows it to act as an effective labeling reagent for glycans. Its ability to form stable bonds with biological molecules makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
N-(2-aminoethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKHNPRDPAXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329720 | |
Record name | N-(2-aminoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-17-2 | |
Record name | N-(2-aminoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-aminoethyl)benzamide and its derivatives?
A1: this compound derivatives act as potent monoamine oxidase-B (MAO-B) inhibitors. [, ] They exhibit competitive, time-dependent inhibition of the enzyme, meaning they bind to the active site and their inhibitory effect increases with time. [] While some derivatives demonstrate reversible inhibition, allowing for enzyme activity to return after dialysis, others can irreversibly inactivate MAO-B. []
Q2: How does the structure of this compound relate to its potency as an MAO-B inhibitor?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of this compound derivatives. For example, introducing halogen or nitro groups on the benzene ring, particularly at the 2- and 4-positions, often enhances inhibitory activity against MAO-B. [, ] Hydrophobic interactions and steric effects play crucial roles in determining the binding affinity and inhibitory potency. []
Q3: Has N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) shown promise as a potential imaging agent for MAO-B?
A3: Yes, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) exhibits high potency and selectivity for MAO-B. [] It demonstrates non-competitive inhibition with a Ki of 0.80 μM and effectively inhibits MAO-B in vivo, with the inhibition being reversible. [] These properties make it a promising candidate for development as a radioiodinated ligand for studying MAO-B function in the living brain using single-photon emission computed tomography (SPECT). []
Q4: Beyond its role as an MAO-B inhibitor, has this compound been explored in other research areas?
A4: Interestingly, a derivative of this compound, specifically 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), has been investigated as a curing agent for epoxy resins. [] This specific application highlights the versatility of this chemical scaffold for diverse material science applications.
Q5: What analytical techniques are commonly employed in the characterization and study of this compound and its derivatives?
A5: Researchers utilize a range of techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), to characterize this compound and its derivatives. [] For instance, 1H NMR and 13C NMR confirm the chemical structures of newly synthesized derivatives. [] Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is crucial for separating and analyzing complex mixtures of these compounds, particularly in biological samples. [] For example, researchers employed a multi-step derivatization process combined with electrospray ionization mass spectrometry (ESI-MSn) to analyze chondroitin sulfate oligosaccharides labeled with a fluorescent this compound derivative. []
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